molecular formula C14H15ClN2O3S2 B2631626 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide CAS No. 1251595-85-3

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide

Cat. No.: B2631626
CAS No.: 1251595-85-3
M. Wt: 358.86
InChI Key: BNPFCXWQUNFYLW-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Chlorophenyl and Methyl Groups: The chlorophenyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents.

    N-Ethylation: The final step involves the N-ethylation of the thiophene-2-carboxamide using ethylating agents like ethyl iodide or diethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the sulfamoyl or carboxamide groups.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler analog without the chlorophenyl and sulfamoyl groups.

    4-chlorophenylsulfonamide: Lacks the thiophene ring and N-ethyl group.

    N-ethylthiophene-2-carboxamide: Similar structure but without the chlorophenyl and sulfamoyl groups.

Uniqueness

3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of the thiophene ring, chlorophenyl group, sulfamoyl group, and N-ethyl group makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)-methylsulfamoyl]-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-3-16-14(18)13-12(8-9-21-13)22(19,20)17(2)11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFCXWQUNFYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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